

An In-depth Technical Guide to Oxirene and its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxirene

Cat. No.: B085696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirene ($c\text{-C}_2\text{H}_2\text{O}$), a highly strained, antiaromatic heterocyclic compound, represents one of the most enigmatic transients in organic chemistry. Its fleeting existence and that of its isomers on the $\text{C}_2\text{H}_2\text{O}$ potential energy surface are critical to understanding fundamental reaction mechanisms, including the Wolff rearrangement and certain ozonolysis pathways. This guide provides a comprehensive technical overview of **oxirene** and its primary isomers—ketene, ethynol, and formylmethylene. It consolidates data from high-level computational studies and experimental matrix isolation techniques, presenting quantitative data, detailed experimental methodologies, and reaction pathways to serve as a foundational resource for researchers in physical organic chemistry, spectroscopy, and computational chemistry.

Introduction to the $\text{C}_2\text{H}_2\text{O}$ Potential Energy Surface

The $\text{C}_2\text{H}_2\text{O}$ stoichiometry gives rise to several isomeric structures, each occupying a distinct position on a complex potential energy surface. The global minimum is the highly stable ketene (ethenone). Other key isomers include the high-energy cyclic **oxirene**, the unstable tautomer ethynol, and the carbene intermediate formylmethylene. The study of these species has been propelled by the synergy between advanced computational chemistry, which can predict their structures and energetics, and matrix isolation spectroscopy, which allows for their experimental trapping and characterization at cryogenic temperatures.^{[1][2]} Understanding the

interconversion and reactivity of these isomers is crucial, as they are often invoked as transient intermediates in significant organic reactions.

Molecular Structures and Energetics

Quantum chemical calculations have been indispensable in determining the geometries and relative stabilities of C_2H_2O isomers. **Oxirene**'s high ring strain and 4π electron system render it antiaromatic and energetically unfavorable.[3] The most stable isomer is ketene, followed by ethynol, formylmethylene, and finally the highly unstable **oxirene**.

Quantitative Data: Relative Energies and Ionization Energies

The following table summarizes the relative energies (ΔE) and adiabatic ionization energies (IE) for the key C_2H_2O isomers, calculated at the CCSD(T)/CBS level with anharmonic corrections to the zero-point vibrational energy (ZPVE).[4]

Isomer	Structure	Point Group	Electronic State	ΔE (kJ/mol)	Adiabatic IE (eV)
Ketene	$H_2C=C=O$	C_{2v}	1A_1	0.0	9.53 - 9.61
Ethynol	$HC\equiv COH$	C_s	$^1A'$	151.5	9.95 - 10.03
Formylmethylene (triplet)	$HC(O)CH$	C_s	$^3A''$	291.8	6.30 - 6.38
Formylmethylene (singlet)	$HC(O)CH$	C_s	$^1A'$	312.6	-
Oxirene	$c-C_2H_2O$	C_{2v}	1A_1	332.4	8.58 - 8.66

Quantitative Data: Molecular Geometries

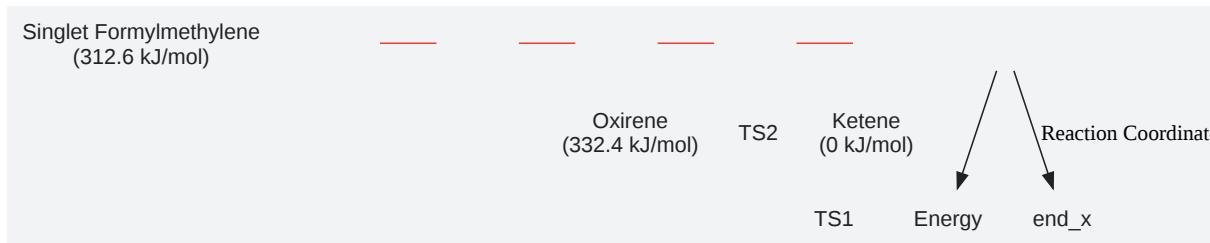
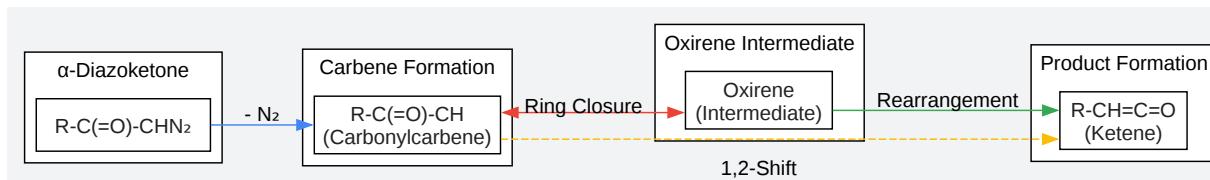
The geometries of the isomers have been optimized using high-level computational methods. The table below presents key bond lengths and angles.[4]

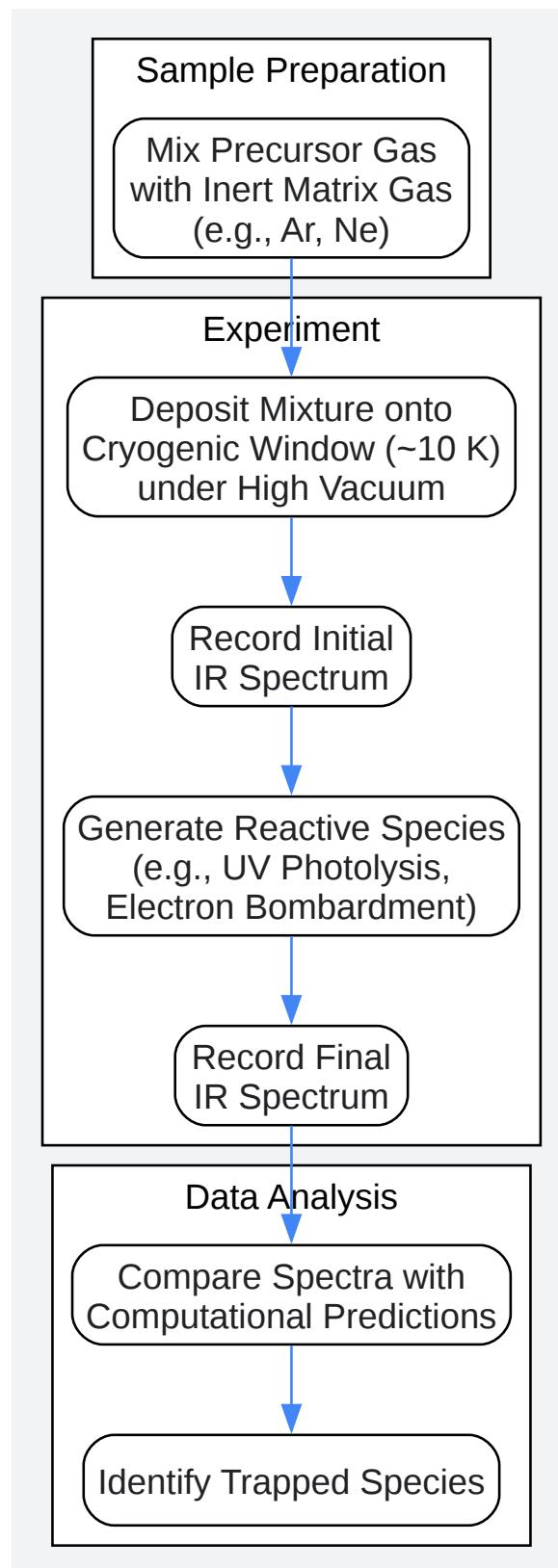
Molecule	Parameter	Value (Å or °)	Parameter	Value (Å or °)
Oxirene	$r(\text{C}=\text{C})$	1.293	$\angle(\text{HCC})$	148.8
	$r(\text{C}-\text{O})$	1.465		
	$r(\text{C}-\text{H})$	1.076		
Ketene	$r(\text{C}=\text{C})$	1.314	$\angle(\text{HCH})$	122.3
	$r(\text{C}=\text{O})$	1.162		
	$r(\text{C}-\text{H})$	1.077		
Ethyne	$r(\text{C}\equiv\text{C})$	1.201	$\angle(\text{COH})$	108.9
	$r(\text{C}-\text{O})$	1.332	$\angle(\text{CCH})$	178.9
	$r(\text{C}-\text{H})$	1.061		
	$r(\text{O}-\text{H})$	0.962		
Formylmethylene (singlet)	$r(\text{C}-\text{C})$	1.449	$\angle(\text{HCC})$	114.3
	$r(\text{C}=\text{O})$	1.196	$\angle(\text{CCO})$	120.3
	$r(\text{C}-\text{H})$ aldehydic	1.101	$\angle(\text{CCH})$ carbene	134.1
	$r(\text{C}-\text{H})$ carbene	1.096		

Quantitative Data: Vibrational Frequencies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a primary tool for identifying these isomers in matrix isolation experiments. The table below lists key calculated anharmonic vibrational frequencies.

Molecule	Vibrational Mode	Symmetry	Frequency (cm ⁻¹)	Description
Oxirene	ν_1	a_1	3165	Symmetric C-H Stretch
	ν_2	a_1	1790	C=C Stretch
	ν_5	b_2	3155	Antisymmetric C-H Stretch
	ν_7	b_1	950	Ring Breathing/CH Bend
Ketene	ν_1	a_1	3065	Symmetric CH ₂ Stretch
	ν_2	a_1	2152	Antisymmetric C=C=O Stretch
	ν_3	a_1	1388	CH ₂ Scissoring
	ν_4	b_1	1147	Symmetric C=C=O Stretch
	ν_5	b_2	3166	Antisymmetric CH ₂ Stretch
Ethynol	ν_1	a'	3620	O-H Stretch
	ν_2	a'	3320	C-H Stretch
	ν_3	a'	2180	C≡C Stretch
Formylmethylene (singlet)	ν_1	a'	3150	C-H Stretch (Carbene)
	ν_2	a'	2850	C-H Stretch (Aldehyde)
	ν_3	a'	1650	C=O Stretch



(Note: Vibrational frequencies are compiled from various computational studies and represent theoretical values. Experimental values may shift due to matrix effects.)


Key Reaction Pathways and Interconversions

The isomers of C_2H_2O are interconnected through low-energy pathways, making them key participants in several reaction mechanisms.

The Wolff Rearrangement

The Wolff rearrangement converts an α -diazoketone into a ketene.^[5] A stepwise mechanism is supported by isotopic labeling studies, which suggest the intermediacy of a carbonylcarbene that can ring-close to form an **oxirene**.^{[3][6]} The **oxirene** can then reopen to either the original carbene or an isotopically scrambled version, which then rearranges to the final ketene product. This pathway explains the observed isotopic scrambling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. Spectroscopic Constants and Anharmonic Vibrational Frequencies of C(O)OC, c-C₂O₂ and Their Silicon-Containing Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Oxirene and its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085696#introduction-to-oxirene-and-its-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com